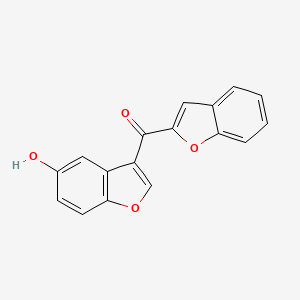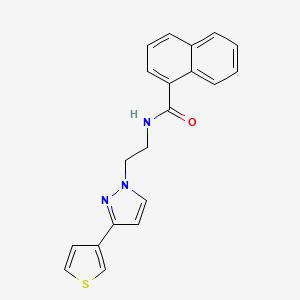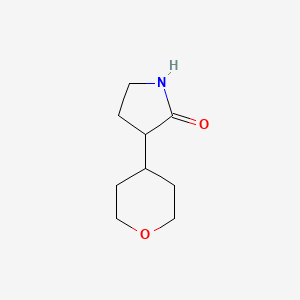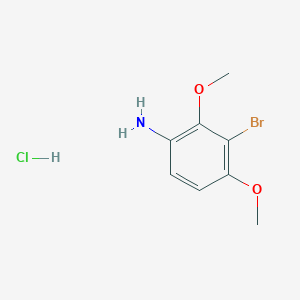
2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Applications De Recherche Scientifique
Chemosensing and Molecular Recognition
Naphthalene and thiophene derivatives have shown remarkable abilities in chemosensing applications, particularly in the selective detection of metal ions. For instance, naphthoquinone-based chemosensors exhibit selective coordination towards Cu2+ ions, changing color upon complexation. This property is utilized in detecting trace amounts of copper in various mediums, leveraging the ligands' molecular recognition capabilities (Gosavi-Mirkute et al., 2017).
Fluorescent Logic Gates
A naphthalene-thiophene hybrid molecule demonstrates potential as a molecular AND type binary logic gate, responding to Zn2+ and OAc- ions by emitting fluorescence. This unique characteristic makes it suitable for intracellular Zn2+ detection under a fluorescence microscope, highlighting its application in bioimaging and diagnostics (Karak et al., 2013).
Antitumor and DNA Photocleaving Activities
Certain naphthalene carboxamides, when fused with thio-heterocyclic rings, have been synthesized and evaluated for their antitumor and DNA photocleaving activities. These compounds, particularly those with a thiophene ring, intercalate into DNA and show enhanced activity against specific cancer cell lines, indicating their potential as chemotherapeutic agents (Li et al., 2005).
Anticancer Evaluation
Synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds have shown significant in vitro anticancer activity. These studies suggest the potential of naphthalene-thiophene derivatives as a basis for developing new anticancer medications (Salahuddin et al., 2014).
Material Science Applications
The incorporation of naphthalene and thiophene units into polymeric materials has been explored for its impact on properties relevant to organic electronics, such as solubility, thermal stability, and electronic performance. These studies contribute to the development of advanced materials for applications in organic field-effect transistors (OFETs) and other electronic devices (Durban et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds .
Mode of Action
The specific mode of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide It’s worth noting that certain thiophene derivatives have been found to inhibit acetylcholinesterase , which could suggest a potential interaction pathway for this compound.
Biochemical Pathways
The exact biochemical pathways affected by 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The specific molecular and cellular effects of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide The wide range of therapeutic properties associated with thiophene derivatives suggests that they could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVMBCBDOWHDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)



![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)

![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)
![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)
